Cas no 1265892-62-3 (2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid)

2-(4-Methyl-1,3-thiazol-5-yl)methoxyacetic acid is a heterocyclic carboxylic acid derivative featuring a thiazole core with a methyl substituent at the 4-position and a methoxyacetic acid side chain at the 5-position. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The thiazole moiety contributes to its stability and reactivity, while the carboxylic acid group enables further functionalization. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound exhibits good solubility in polar organic solvents, facilitating its use in synthetic workflows.
2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid structure
1265892-62-3 structure
商品名:2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid
CAS番号:1265892-62-3
MF:C7H9NO3S
メガワット:187.216260671616
MDL:MFCD18432905
CID:2128837
PubChem ID:53397346

2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-((4-methylthiazol-5-yl)methoxy)acetic acid
    • 2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
    • 2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid
    • MDL: MFCD18432905
    • インチ: 1S/C7H9NO3S/c1-5-6(12-4-8-5)2-11-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
    • InChIKey: ATBFINUFJAPEGT-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(C)=C1COCC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 165
  • トポロジー分子極性表面積: 87.7

2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-213545-5.0g
2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
1265892-62-3
5.0g
$3273.0 2023-02-22
Enamine
EN300-213545-0.5g
2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
1265892-62-3 90%
0.5g
$879.0 2023-09-16
Enamine
EN300-213545-1.0g
2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
1265892-62-3
1g
$0.0 2023-06-08
TRC
B101480-50mg
2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
1265892-62-3
50mg
$ 340.00 2022-06-07
TRC
B101480-5mg
2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
1265892-62-3
5mg
$ 70.00 2022-06-07
Enamine
EN300-213545-2.5g
2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
1265892-62-3 90%
2.5g
$2211.0 2023-09-16
Enamine
EN300-213545-10.0g
2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
1265892-62-3
10.0g
$4852.0 2023-02-22
1PlusChem
1P01BBTW-1g
2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
1265892-62-3 90%
1g
$1290.00 2025-03-19
1PlusChem
1P01BBTW-10g
2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
1265892-62-3 90%
10g
$6059.00 2023-12-25
Aaron
AR01BC28-100mg
2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
1265892-62-3 95%
100mg
$564.00 2025-02-09

2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid 関連文献

2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acidに関する追加情報

Introduction to 2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid (CAS No. 1265892-62-3)

2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid, identified by its Chemical Abstracts Service (CAS) number 1265892-62-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a thiazole core appended with a methoxyacetic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of the thiazole ring, a heterocyclic structure known for its stability and prevalence in bioactive natural products, combined with the polar methoxyacetic acid side chain, suggests diverse functional utility in drug design and development.

The thiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its role in numerous pharmacophores across different therapeutic categories. Its five-membered aromatic ring consists of sulfur and nitrogen atoms, which contribute to its unique electronic properties and ability to interact with biological targets. In particular, derivatives of thiazole have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The substitution pattern on the thiazole ring can significantly modulate its pharmacological profile, making it a versatile platform for structural optimization.

The methoxyacetic acid component introduces a hydrophilic carboxylate group and an electron-withdrawing methoxy substituent. This moiety not only enhances solubility but also provides additional sites for hydrogen bonding and coordination with biological targets. The combination of these features makes 2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such compounds for potential biological activity. Virtual screening techniques have been employed to identify novel binding interactions between this compound and target proteins. For instance, studies suggest that the thiazole core may interact with enzymes involved in metabolic pathways, while the methoxyacetic acid side chain could engage with protein pockets requiring polar interactions. These insights are derived from high-throughput docking simulations and molecular dynamics studies, which have become indispensable tools in modern drug discovery.

In vitro studies have begun to elucidate the mechanistic aspects of this compound's interactions. Initial experiments indicate that derivatives of this class exhibit inhibitory effects on certain enzymes linked to inflammatory pathways. The sulfur atom in the thiazole ring appears to play a critical role in modulating enzyme activity by participating in coordination with metal ions or forming hydrogen bonds with amino acid residues. Furthermore, the electron-rich nature of the methoxyacetic acid group may facilitate interactions with negatively charged residues on protein surfaces.

The synthesis of this compound presents an intriguing challenge due to the necessity of introducing both the thiazole scaffold and the methoxyacetic acid side chain in a regioselective manner. Traditional synthetic routes involve multi-step sequences involving cyclization reactions followed by functional group transformations. Advances in transition-metal-catalyzed cross-coupling reactions have provided more efficient pathways for constructing complex heterocyclic systems. For example, palladium-catalyzed coupling reactions between halogenated thiazole precursors and organometallic reagents bearing the desired methoxyacetic acid functionality have enabled concise syntheses.

Future research directions may focus on exploring analogs of this compound to enhance potency and selectivity. Structural modifications such as varying substituents on the thiazole ring or altering the length of the side chain could reveal new pharmacological profiles. Additionally, exploring prodrug strategies might improve bioavailability or targeted delivery systems for this class of compounds.

The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like this one. Predictive models trained on large datasets can forecast binding affinities and metabolic stability, guiding experimental efforts toward high-value compounds. Such computational approaches are particularly valuable when dealing with complex molecular architectures like those found in thiazole derivatives.

The versatility of 2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid extends beyond pharmaceutical applications; it also holds potential in agrochemical research as a precursor for bioactive molecules targeting plant pathogens or pests. The unique combination of functional groups makes it adaptable to diverse chemical modifications aimed at optimizing efficacy across different domains.

In conclusion,2-(4-methyl-1,3-thiazol-5-yl)methoxyacetic acid (CAS No. 1265892-62-3) represents a structurally intriguing compound with significant untapped potential in medicinal chemistry and beyond. Its favorable physicochemical properties combined with recent advances in computational modeling and synthetic methodologies position it as a compelling subject for further investigation into novel therapeutic agents.

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